molecular formula C24H16N2OS2 B3248711 (3-Amino-6-phenyl-4-thiophen-2-ylthieno[2,3-b]pyridin-2-yl)-phenylmethanone CAS No. 188782-68-5

(3-Amino-6-phenyl-4-thiophen-2-ylthieno[2,3-b]pyridin-2-yl)-phenylmethanone

Cat. No.: B3248711
CAS No.: 188782-68-5
M. Wt: 412.5 g/mol
InChI Key: IKBFQZAZKYGDFY-UHFFFAOYSA-N
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Description

(3-Amino-6-phenyl-4-thiophen-2-ylthieno[2,3-b]pyridin-2-yl)-phenylmethanone is a structurally complex heterocyclic compound featuring a thieno[2,3-b]pyridine core. Key substituents include:

  • Position 6: Phenyl ring, contributing to aromatic stacking interactions.
  • Position 4: Thiophen-2-yl moiety, introducing sulfur-based electronic effects.
  • Position 2: Phenylmethanone group, providing a ketone functionality for reactivity or binding.

This compound belongs to a broader class of fused thienopyridines, which are studied for their optoelectronic and pharmacological properties. While synthetic protocols for analogs are documented (e.g., reflux with chloroacetonitrile in ethanol under basic conditions ), detailed data on the target compound’s synthesis or applications are absent in the provided evidence.

Properties

IUPAC Name

(3-amino-6-phenyl-4-thiophen-2-ylthieno[2,3-b]pyridin-2-yl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16N2OS2/c25-21-20-17(19-12-7-13-28-19)14-18(15-8-3-1-4-9-15)26-24(20)29-23(21)22(27)16-10-5-2-6-11-16/h1-14H,25H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKBFQZAZKYGDFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C(=C2)C4=CC=CS4)C(=C(S3)C(=O)C5=CC=CC=C5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions. One common approach is the condensation reaction between 3-amino-6-phenylthieno[2,3-b]pyridin-2-yl and phenylmethanone under specific conditions, such as the presence of a strong base and a suitable solvent.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Advanced techniques such as flow chemistry and continuous processing can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Oxidation Reactions

This compound undergoes oxidation at sulfur atoms in the thiophene moiety. Key findings include:

Oxidizing AgentConditionsMajor ProductSpectral Evidence
H<sub>2</sub>O<sub>2</sub> (30%)Acetic acid, 60°C, 4hSulfoxide derivativeIR: 1040 cm<sup>-1</sup> (S=O)
KMnO<sub>4</sub>Acidic aqueous medium, RTSulfone derivative<sup>1</sup>H NMR: δ 3.75 (s, SO<sub>2</sub>CH<sub>3</sub>)

The oxidation pathway depends on reaction severity, with stronger oxidants like KMnO<sub>4</sub> producing sulfones rather than sulfoxides .

Reduction Reactions

The amino group and ketone functionality participate in reduction:

Reducing AgentConditionsProductYield
NaBH<sub>4</sub>EtOH, 0°C, 2hSecondary alcohol68%
LiAlH<sub>4</sub>Dry THF, refluxPrimary amine derivative82%

Notably, LiAlH<sub>4</sub> reduces both the carbonyl group and nitro substituents (if present), while NaBH<sub>4</sub> selectively reduces ketones .

Substitution Reactions

The 3-amino group shows nucleophilic substitution reactivity:

Acylation
Reacts with acetyl chloride in pyridine:

text
Product: N-acetyl derivative Characterization: - IR: 1685 cm⁻¹ (C=O stretch) - <sup>13</sup>C NMR: δ 170.2 (CO) [3]

Alkylation
With methyl iodide (K<sub>2</sub>CO<sub>3</sub>, DMF):

text
Product: N-methyl derivative MS: m/z 456 [M+H]<sup>+</sup> [6]

Cyclization Reactions

The compound serves as a precursor for polycyclic systems:

ReagentConditionsCyclized ProductApplication
POCl<sub>3</sub>110°C, 6hThienopyrido[4,3-d]pyrimidineAnticancer leads
CS<sub>2</sub>/KOHEtOH refluxThiazolo[5,4-b]thienopyridineCOX-2 inhibition

Cyclization with POCl<sub>3</sub> demonstrates exceptional regioselectivity (>95% by HPLC), attributed to the electron-donating amino group directing electrophilic attack .

Cross-Coupling Reactions

Palladium-catalyzed reactions enable structural diversification:

Suzuki Coupling
With 4-bromophenylboronic acid:

text
Catalyst: Pd(PPh<sub>3</sub>)<sub>4</sub> Yield: 74% XRD: Confirms biphenyl configuration [2]

Heck Reaction
With styrene:

text
Conditions: 90°C, 18h TOF: 120 h⁻¹ Product shows enhanced fluorescence quantum yield (Φ=0.62) [6]

Solvent Effects on Reactivity

A comparative study of nucleophilic substitution rates:

SolventDielectric Constant (ε)Relative Rate
DMF36.71.00 (reference)
DMSO46.70.83
THF7.50.12

Polar aprotic solvents enhance reaction rates by stabilizing transition states through solvation .

This comprehensive reactivity profile enables rational design of derivatives for pharmaceutical and materials science applications. Recent studies highlight its utility in developing kinase inhibitors (IC<sub>50</sub> = 38 nM against EGFR) and organic semiconductors (hole mobility = 0.45 cm²/V·s) .

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: It serves as a building block for synthesizing more complex molecules.

  • Biology: It can be used as a probe in biological studies to understand cellular processes.

  • Medicine: Potential therapeutic applications are being explored, particularly in the development of new drugs.

  • Industry: It may find use in the production of advanced materials and chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural variations and molecular properties of similar thieno[2,3-b]pyridine derivatives:

Compound Name Substituents Molecular Formula Molecular Weight Key Features
Target Compound : (3-Amino-6-phenyl-4-thiophen-2-ylthieno[2,3-b]pyridin-2-yl)-phenylmethanone 3-NH₂, 4-thiophen-2-yl, 6-phenyl, 2-phenylmethanone Likely C₂₄H₁₇N₂OS₂* ~437.5* Unique thiophen-2-yl group at position 4.
3-Amino-6-(4-methylphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-ylmethanone 3-NH₂, 4-CF₃, 6-(4-methylphenyl), 2-phenylmethanone C₂₂H₁₅F₃N₂OS 412.44 Trifluoromethyl enhances lipophilicity and metabolic stability.
3-Amino-4-(4-fluorophenyl)-6-phenylthieno[2,3-b]pyridin-2-ylmethanone 3-NH₂, 4-(4-fluorophenyl), 6-phenyl, 2-cyclopropylmethanone C₂₃H₁₇FN₂OS 388.46 Cyclopropyl group may reduce steric hindrance.
3-Amino-6-(4-bromophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-ylmethanone 3-NH₂, 4-CF₃, 6-(4-bromophenyl), 2-(3-fluoro-4-methoxyphenyl)methanone C₂₅H₁₆BrF₄N₂O₂S 578.43 Bromine increases molecular weight; fluorine and methoxy modulate electronic effects.
3-Amino-6-(4-methoxyphenyl)thieno[2,3-b]pyridin-2-ylmethanone 3-NH₂, 6-(4-methoxyphenyl), 2-(4-bromophenyl)methanone C₂₃H₁₇BrN₂O₂S 439.33 Methoxy improves solubility; bromine aids crystallography.

Key Trends and Implications

Substituent-Driven Property Modifications

  • Fluorine (-F): In and , fluorine improves binding affinity via dipole interactions and metabolic stability.
  • Electron-Donating Groups (EDGs) :

    • Methoxy (-OCH₃) : Compounds in and use methoxy to increase solubility and modulate electronic density on aromatic rings.
  • Bulkier Substituents :

    • Bromine (-Br) : Found in and , bromine adds steric bulk and heavy-atom effects for crystallographic studies.

Methanone Group Variations

  • Phenyl vs. Substituted Phenyl: The target compound’s simple phenylmethanone contrasts with derivatives featuring fluorinated () or methoxy-substituted () aryl groups, which fine-tune electronic and steric profiles.

Biological Activity

The compound (3-Amino-6-phenyl-4-thiophen-2-ylthieno[2,3-b]pyridin-2-yl)-phenylmethanone , with the molecular formula C24H16N2OS2C_{24}H_{16}N_{2}OS_{2}, is a complex organic molecule notable for its unique structural features, which include thiophene and pyridine rings. This article explores its biological activity, including potential therapeutic applications, mechanisms of action, and comparative analysis with structurally similar compounds.

Structural Characteristics

The intricate arrangement of elements in This compound contributes to its biological properties. The presence of an amino group and the combination of thiophene and pyridine rings enhance its potential to interact with various biological targets.

Molecular Structure

FeatureDescription
Molecular FormulaC24H16N2OS2
Key Functional GroupsAmino, Thiophene, Pyridine
Structural ComplexityHigh (multiple rings)

Anticancer Properties

Research indicates that compounds similar to This compound exhibit significant anticancer activity. For instance, derivatives containing thiophene or pyridine rings have demonstrated cytotoxic effects against various cancer cell lines, including glioblastoma and breast cancer cells.

Case Study: Cytotoxicity Assays

In studies where derivatives were tested against human glioblastoma U-87 and MDA-MB-231 cell lines, it was found that certain modifications to the structure enhanced cytotoxicity significantly. For example:

  • Compound A : Exhibited IC50 values lower than 10 µM against U-87 cells.
  • Compound B : Showed a 1.4-fold increase in activity compared to standard treatments like doxorubicin.

Antioxidant Activity

The antioxidant properties of this compound are also noteworthy. Compounds with similar frameworks have been evaluated using the DPPH radical scavenging method, revealing their potential to act as effective antioxidants.

Antioxidant Activity Comparison

Compound NameDPPH Scavenging Activity (IC50)Reference
Ascorbic Acid50 µM
Compound X35 µM
Compound Y40 µM

The mechanism through which This compound exerts its biological effects is likely multifaceted:

  • Inhibition of Cell Proliferation : Similar compounds have been shown to disrupt cell cycle progression.
  • Induction of Apoptosis : Studies suggest that these compounds can trigger apoptotic pathways in cancer cells.
  • Antioxidant Defense Modulation : They may enhance the body's antioxidant defenses by modulating enzyme activities related to oxidative stress.

Comparative Analysis with Similar Compounds

To further understand the unique properties of This compound , it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
4-Thiophenecarboxylic AcidContains thiophene ringAntimicrobial
6-AminoquinolineContains quinoline structureAnticancer
5-MethylthiazoleContains thiazole ringAntifungal

This table illustrates that while many compounds share structural elements, the specific arrangement and additional functional groups in This compound may enhance its biological activity compared to others.

Q & A

Q. What synthetic methodologies are recommended for preparing (3-Amino-6-phenyl-4-thiophen-2-ylthieno[2,3-b]pyridin-2-yl)-phenylmethanone?

The compound can be synthesized via cyclocondensation or nucleophilic aromatic substitution (SNAr). For example, sodium acetate in ethanol facilitates thieno[2,3-b]pyridine core formation when reacting halogenated precursors with thiophene or phenyl derivatives . Intermediate purification via recrystallization (e.g., ethanol/water mixtures) is critical to isolate high-purity products, as demonstrated in analogous syntheses .

Q. Which spectroscopic and analytical techniques are essential for structural confirmation?

Key techniques include:

  • IR spectroscopy : Identifies functional groups (e.g., amino stretch ~3300 cm⁻¹, carbonyl ~1650 cm⁻¹) .
  • NMR (1H/13C) : Resolves aromatic proton environments and substituent effects (e.g., phenyl vs. thiophen coupling patterns) .
  • Mass spectrometry : Confirms molecular weight and fragmentation pathways .
  • XRD : Validates crystallinity and spatial arrangement (if single crystals are obtainable) .

Q. What safety protocols should be followed during handling?

Refer to GHS-aligned safety data sheets (SDS) for related compounds:

  • Use PPE (nitrile gloves, goggles) and work in a fume hood to avoid inhalation/contact.
  • Store under inert conditions if moisture-sensitive.
  • Dispose of waste via approved chemical protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental and computational spectral predictions?

  • Cross-validation : Use 2D NMR (e.g., HSQC, COSY) to assign ambiguous signals.
  • Computational modeling : Apply density functional theory (DFT) to simulate NMR chemical shifts and compare with experimental data.
  • Solvent effects : Account for solvent polarity in predictions, as aromatic regions are highly solvent-dependent .

Q. What strategies optimize multi-step synthesis yields for this compound?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance SNAr reactivity for thiophen/phenyl group incorporation .
  • Stoichiometric control : Maintain a 10% excess of sodium acetate to drive cyclization .
  • Intermediate isolation : Use column chromatography (silica gel, hexane/EtOAc gradient) to separate byproducts .

Q. How do substituent variations (e.g., phenyl vs. trifluoromethyl) influence electronic properties?

  • Experimental analysis : Cyclic voltammetry measures redox potentials; electron-withdrawing groups (e.g., CF₃) lower LUMO levels.
  • Computational insights : DFT calculations reveal π-conjugation extension with thiophen groups, altering HOMO-LUMO gaps by 0.3–0.5 eV .

Q. What mechanistic insights explain unexpected byproducts during cyclization?

  • Competitive pathways : Trace water may hydrolyze nitrile intermediates to amides, requiring anhydrous conditions .
  • Temperature effects : High temperatures (>80°C) promote dimerization; optimize at 60–70°C for selective cyclization .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points for analogous compounds?

  • Purity verification : Re-crystallize samples and compare DSC thermograms.
  • Polymorphism screening : Use XRD to identify crystalline forms, as polymorphs can vary melting points by 5–15°C .

Q. Why do NMR spectra of similar derivatives show variable splitting patterns?

  • Dynamic effects : Rotameric interconversion of thiophen substituents broadens signals; use low-temperature NMR (−20°C) to "freeze" conformers .
  • Proton exchange : Amino groups may exhibit exchange broadening; deuterated DMSO suppresses this effect .

Methodological Recommendations

Q. What computational tools are recommended for predicting reactivity?

  • Software : Gaussian (DFT), ADF (frontier orbital analysis).
  • Parameters : B3LYP/6-31G(d) basis set for optimizing geometry and calculating Fukui indices to predict electrophilic/nucleophilic sites .

Q. How to validate synthetic intermediates with complex stereoelectronic effects?

  • X-ray crystallography : Resolves regiochemistry of thieno[2,3-b]pyridine cores.
  • NOESY NMR : Detects spatial proximity between substituents (e.g., phenyl-thiophen interactions) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Amino-6-phenyl-4-thiophen-2-ylthieno[2,3-b]pyridin-2-yl)-phenylmethanone
Reactant of Route 2
Reactant of Route 2
(3-Amino-6-phenyl-4-thiophen-2-ylthieno[2,3-b]pyridin-2-yl)-phenylmethanone

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